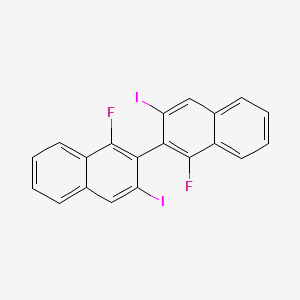
2,2'-Binaphthalene, 1,1'-difluoro-3,3'-diiodo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Binaphthalene, 1,1’-difluoro-3,3’-diiodo- is a chemical compound characterized by the presence of two naphthalene units connected at the 2,2’ positions, with fluorine atoms at the 1,1’ positions and iodine atoms at the 3,3’ positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Binaphthalene, 1,1’-difluoro-3,3’-diiodo- typically involves the halogenation of binaphthalene derivatives. One common method includes the use of iodine and fluorine sources under controlled conditions to achieve selective substitution at the desired positions. The reaction conditions often involve the use of solvents such as tetrahydrofuran or dichloromethane, with temperature control to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Types of Reactions:
Substitution Reactions: The compound can undergo further halogenation or substitution reactions, where the iodine or fluorine atoms can be replaced by other functional groups.
Oxidation and Reduction: The naphthalene units can participate in oxidation or reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Coupling Reactions: The compound can be involved in coupling reactions to form larger, more complex structures.
Common Reagents and Conditions:
Halogenation: Iodine, fluorine sources, and appropriate solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substituted Derivatives: Products with different functional groups replacing the halogens.
Oxidized/Reduced Forms: Various oxidized or reduced naphthalene derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic systems for organic synthesis.
Material Science: It can be incorporated into polymers or other materials to enhance their properties.
Biology and Medicine:
Drug Development: Potential use as a building block for designing new pharmaceuticals.
Biological Probes: Utilized in the development of probes for studying biological systems.
Industry:
Electronics: Application in the development of organic semiconductors or other electronic materials.
Coatings and Dyes: Used in the formulation of specialized coatings or dyes with unique properties.
作用机制
The mechanism by which 2,2’-Binaphthalene, 1,1’-difluoro-3,3’-diiodo- exerts its effects depends on its specific application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it may interact with specific molecular targets, influencing biochemical pathways and cellular processes.
相似化合物的比较
- 2,2’-Binaphthalene, 1,1’-difluoro-3,3’-dibromo-
- 2,2’-Binaphthalene, 1,1’-difluoro-3,3’-dichloro-
- 2,2’-Binaphthalene, 1,1’-difluoro-3,3’-dimethyl-
Uniqueness: 2,2’-Binaphthalene, 1,1’-difluoro-3,3’-diiodo- is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. These features can influence its reactivity and interactions in various chemical and biological contexts, making it a valuable compound for specialized applications.
属性
CAS 编号 |
874907-59-2 |
|---|---|
分子式 |
C20H10F2I2 |
分子量 |
542.1 g/mol |
IUPAC 名称 |
1-fluoro-2-(1-fluoro-3-iodonaphthalen-2-yl)-3-iodonaphthalene |
InChI |
InChI=1S/C20H10F2I2/c21-19-13-7-3-1-5-11(13)9-15(23)17(19)18-16(24)10-12-6-2-4-8-14(12)20(18)22/h1-10H |
InChI 键 |
ZVYZPOILSXJYNH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=C2F)C3=C(C4=CC=CC=C4C=C3I)F)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



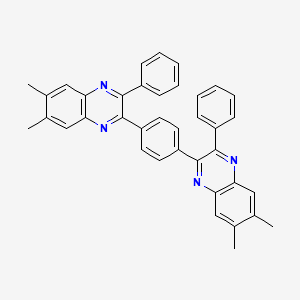


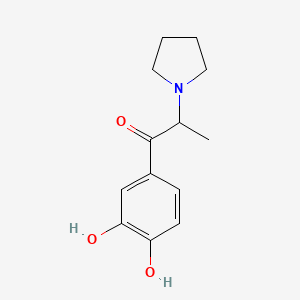
![N-[2-(1-Hydroxypropan-2-yl)phenyl]acetamide](/img/structure/B12609854.png)
![[[14-Amino-1-(diethoxyphosphoryloxyamino)-14-iminotetradecylidene]amino] diethyl phosphate](/img/structure/B12609860.png)
propanedinitrile](/img/structure/B12609867.png)
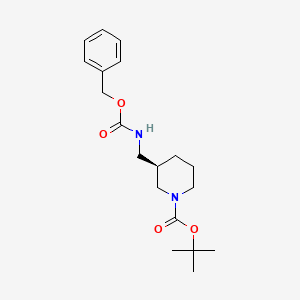
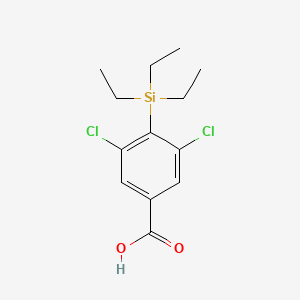
![3-Methoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12609903.png)
![N-{2-[(3-Methylbutan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12609904.png)
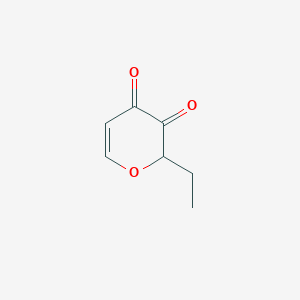
![2-[(Benzenesulfonyl)methyl]hept-2-enenitrile](/img/structure/B12609915.png)
